REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[NH:4][c:5]1[s:6][c:7]2[c:8]([n:9]1)[cH:10][cH:11][cH:12][cH:13]2.[OH2:14].[OH:20][N+:21]([O-:22])=[O:23].[S:15](=[O:16])(=[O:17])([OH:18])[OH:19]>>[C:1]([CH3:2])(=[O:3])[NH:4][c:5]1[s:6][c:7]2[c:8]([n:9]1)[cH:10][cH:11][c:12]([N+:21](=[O:20])[O-:22])[cH:13]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1nc2ccccc2s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CC(=O)Nc1nc2ccc([N+](=O)[O-])cc2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |